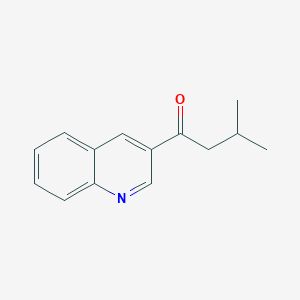3-Methyl-1-(quinolin-3-yl)butan-1-one
CAS No.:
Cat. No.: VC20432164
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 3-methyl-1-quinolin-3-ylbutan-1-one |
| Standard InChI | InChI=1S/C14H15NO/c1-10(2)7-14(16)12-8-11-5-3-4-6-13(11)15-9-12/h3-6,8-10H,7H2,1-2H3 |
| Standard InChI Key | WQKDPDVRJBGDGH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)C1=CC2=CC=CC=C2N=C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a quinoline ring system—a bicyclic structure comprising a benzene ring fused to a pyridine ring—substituted at the 3-position with a 3-methylbutan-1-one group. This substitution introduces both steric bulk and a polar ketone functional group, influencing its reactivity and intermolecular interactions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-1-quinolin-3-ylbutan-1-one |
| CAS Number | 1184018-49-2 |
| SMILES | CC(C)CC(=O)C1=CC2=CC=CC=C2N=C1 |
| InChIKey | WQKDPDVRJBGDGH-UHFFFAOYSA-N |
| XLogP3 | 3.0 |
| Rotatable Bond Count | 3 |
The planar quinoline system facilitates π-π stacking interactions, while the branched alkyl chain enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3 = 3.0) .
Synthetic Methodologies
Friedländer Quinoline Synthesis
While no explicit protocol exists for this compound, the Friedländer reaction—a condensation of 2-aminobenzophenones with ketones—offers a plausible route. For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized using pentan-2,3-dione and aniline derivatives under solvent-free conditions with poly(phosphoric acid (PPA) catalysis (82% yield) . Adapting this method, 3-methylbutan-1-one could react with 3-aminoquinoline precursors to yield the target compound.
Alternative Pathways
-
Alkylation of Quinoline: Direct alkylation of quinoline-3-carbaldehyde with 3-methylbutan-1-one via Grignard or organocatalytic methods.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling between quinoline halides and preformed ketone fragments.
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
DFT studies on analogous quinolines reveal:
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the quinoline ring, while the lowest unoccupied orbital (LUMO) resides on the ketone group, suggesting charge-transfer capabilities .
-
Nonlinear Optical (NLO) Properties: Computed hyperpolarizability values () of ~50 × 10 esu indicate potential applications in photonic devices .
Hirshfeld Surface Analysis
For related structures, Hirshfeld surfaces highlight dominant (15–20%) and (10–12%) interactions, which stabilize crystal packing .
Research Gaps and Future Directions
Experimental Characterization
Priority studies should include:
-
Single-crystal X-ray diffraction to resolve bond lengths and angles.
-
In vitro screening against malaria, cancer, and bacterial pathogens.
-
Measurement of charge carrier mobility for electronics applications.
Synthetic Optimization
Developing scalable routes (e.g., continuous-flow synthesis) could reduce production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume